molecular formula C24H20BrN3O2S B11979734 3-Allyl-5-benzyl-2-(((5-(4-bromophenyl)furan-2-yl)methylene)hydrazono)thiazolidin-4-one CAS No. 301306-20-7

3-Allyl-5-benzyl-2-(((5-(4-bromophenyl)furan-2-yl)methylene)hydrazono)thiazolidin-4-one

Cat. No.: B11979734
CAS No.: 301306-20-7
M. Wt: 494.4 g/mol
InChI Key: OMUMTLUSLRNCSH-TXRJCFMDSA-N
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Description

3-Allyl-5-benzyl-2-(((5-(4-bromophenyl)furan-2-yl)methylene)hydrazono)thiazolidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an allyl group, a benzyl group, a bromophenyl group, and a thiazolidinone ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-5-benzyl-2-(((5-(4-bromophenyl)furan-2-yl)methylene)hydrazono)thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5-(4-bromophenyl)-2-furaldehyde with thiosemicarbazide to form the corresponding hydrazone intermediate. This intermediate is then subjected to cyclization with an appropriate allyl and benzyl halide under basic conditions to yield the final thiazolidinone product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-5-benzyl-2-(((5-(4-bromophenyl)furan-2-yl)methylene)hydrazono)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original thiazolidinone compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

    Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate for the synthesis of other complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound’s biological activities suggest potential therapeutic applications, particularly in the development of new drugs.

    Industry: Its chemical reactivity and potential biological activities make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Allyl-5-benzyl-2-(((5-(4-bromophenyl)furan-2-yl)methylene)hydrazono)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biological processes. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis . Similarly, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromophenyl)-2-furaldehyde
  • 3-Allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene hydrazone
  • 3-Allyl-5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene hydrazone

Uniqueness

3-Allyl-5-benzyl-2-(((5-(4-bromophenyl)furan-2-yl)methylene)hydrazono)thiazolidin-4-one stands out due to its unique combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activities. The presence of the bromophenyl group, in particular, enhances its potential for further chemical modifications and applications in various fields of research.

Properties

CAS No.

301306-20-7

Molecular Formula

C24H20BrN3O2S

Molecular Weight

494.4 g/mol

IUPAC Name

(2E)-5-benzyl-2-[(E)-[5-(4-bromophenyl)furan-2-yl]methylidenehydrazinylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H20BrN3O2S/c1-2-14-28-23(29)22(15-17-6-4-3-5-7-17)31-24(28)27-26-16-20-12-13-21(30-20)18-8-10-19(25)11-9-18/h2-13,16,22H,1,14-15H2/b26-16+,27-24+

InChI Key

OMUMTLUSLRNCSH-TXRJCFMDSA-N

Isomeric SMILES

C=CCN\1C(=O)C(S/C1=N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Br)CC4=CC=CC=C4

Canonical SMILES

C=CCN1C(=O)C(SC1=NN=CC2=CC=C(O2)C3=CC=C(C=C3)Br)CC4=CC=CC=C4

Origin of Product

United States

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